Structural Distinction: The 3',4'-Anhydro Modification as a Key Determinant of Pharmacological Activity
3',4'-Anhydro Vincristine Ditartrate differs structurally from its parent, vincristine, by the presence of a double bond at the 3',4' position of the vindoline moiety, a result of dehydration . In contrast, vincristine possesses a hydroxyl group at this location [1]. This specific modification is a known determinant of altered biological activity within the vinca alkaloid class. For instance, the closely related compound 3',4'-anhydrovinblastine (AHVB) is defined by the same structural change and has been shown to possess a distinct pharmacological profile compared to its parent, vinblastine, including a significantly higher maximum tolerated dose and reduced toxicity [2].
| Evidence Dimension | Structural Feature at C-3',4' Position |
|---|---|
| Target Compound Data | Double bond (anhydro) |
| Comparator Or Baseline | Vincristine: Hydroxyl group |
| Quantified Difference | Qualitative structural difference: C=C double bond vs. C-OH group |
| Conditions | Chemical structure analysis of vinca alkaloid derivatives [1] |
Why This Matters
This structural distinction is the basis for all downstream differences in pharmacological behavior and is a primary reason for selecting this compound over unmodified vincristine for specific research applications.
- [1] Gutowski, G. E., et al. (1977). Dimeric anhydro-vinca derivatives. U.S. Patent No. 4,029,663. View Source
- [2] Schmidt, B., Kutney, J., & Mayer, L. (2000). Use of anhydrovinblastine. U.S. Patent No. 6,011,041. View Source
